3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione
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Overview
Description
3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with an amino group and a thiolane-1,1-dione moiety
Scientific Research Applications
3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring through the reaction of hydrazine derivatives with 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane-1,1-dione moiety to thiolane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazole derivatives .
Mechanism of Action
The mechanism of action of 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylthio-1H-1,2,4-triazole: Another heterocyclic compound with similar structural features.
Indole derivatives: Compounds with a similar aromatic ring structure and potential biological activities.
Uniqueness
3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione is unique due to its specific combination of functional groups and the resulting chemical properties.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-(3-methyl-4-propan-2-yloxyphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-11(2)23-16-5-4-13(8-12(16)3)15-9-17(18)20(19-15)14-6-7-24(21,22)10-14/h4-5,8-9,11,14H,6-7,10,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGOSOMDJAAORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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